molecular formula C21H17N3O5S2 B2919929 4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 477547-24-3

4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2919929
CAS No.: 477547-24-3
M. Wt: 455.5
InChI Key: XLOKENLVXSUYAL-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a sophisticated hybrid molecule designed for advanced chemical and pharmacological research. Its structure integrates a benzamide core with distinct pharmacophores: a dimethylsulfamoyl group, a 2-aminothiazole ring, and a coumarin (2H-chromen-2-one) unit. This strategic fusion of electron-withdrawing and electron-donating groups is characteristic of compounds studied for their potential in material science and drug discovery . The thiazole ring is a versatile heterocycle prevalent in many bioactive molecules and approved drugs, contributing to diverse biological activities and serving as a key synthon in medicinal chemistry . The coumarin moiety is known for its intrinsic fluorescent properties, making this compound a candidate for the development of optical materials, sensors, and fluorescent tags . In biomedical research, this compound's primary value lies in its potential as a lead structure for developing novel therapeutic agents. Structurally, it belongs to a class of N-(thiazol-2-yl)benzamide analogs that have been identified as potent and selective negative allosteric modulators of specific ion channels, such as the Zinc-Activated Channel (ZAC) . This mechanism of state-dependent inhibition suggests its utility as a pharmacological tool for probing the physiological functions of otherwise poorly characterized receptors in the central nervous system . Furthermore, the presence of both the thiazole and coumarin scaffolds suggests potential for investigating antibacterial, antifungal, and anticancer activities, as these cores are found in numerous active pharmaceutical ingredients . Researchers can utilize this high-purity compound to explore structure-activity relationships (SAR), optimize target binding affinity, and investigate its mechanism of action in various biochemical assays. Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should adhere to all applicable safety protocols and regulations when handling this chemical.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S2/c1-24(2)31(27,28)15-9-7-13(8-10-15)19(25)23-21-22-17(12-30-21)16-11-14-5-3-4-6-18(14)29-20(16)26/h3-12H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOKENLVXSUYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic molecule that combines a benzamide core with thiazole and coumarin moieties. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. The components of this compound are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Structural Components

The biological activity of the compound can be attributed to its distinct structural features:

Component Structure Features Biological Activity
Benzamide Amide bond with aromatic ringsAnticancer, anti-inflammatory
Thiazole Nitrogen and sulfur-containing ringAntimicrobial, antifungal
Coumarin Chromenone frameworkAnticoagulant, anticancer

The combination of these elements may lead to synergistic effects that enhance the compound's overall biological efficacy.

Anticancer Properties

Research indicates that coumarin derivatives exhibit notable anticancer activities. For instance, derivatives similar to the coumarin moiety in this compound have shown antiproliferative effects against various cancer cell lines, including liver and breast carcinomas . The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth through various pathways.

Antimicrobial Activity

The thiazole component is recognized for its antimicrobial properties. Studies have demonstrated that compounds containing thiazole rings possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the sulfonamide group may further enhance this antimicrobial activity by facilitating interactions with microbial targets.

Anti-inflammatory Effects

Coumarins are also known for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating conditions characterized by excessive inflammation .

Case Studies

  • Anticancer Activity
    A study evaluated the cytotoxic effects of similar coumarin derivatives on Hep2 cancer cells. Results indicated a dose-dependent response leading to significant cell death through apoptosis mechanisms such as membrane disruption and nuclear fragmentation .
  • Antimicrobial Testing
    In a comparative study, several compounds were tested against Staphylococcus aureus and E. coli. The results showed that compounds with thiazole rings exhibited higher antibacterial activity than those without, suggesting that the structural features contribute significantly to their efficacy .
  • Inflammation Inhibition
    Another investigation focused on the anti-inflammatory properties of coumarin derivatives, where it was found that specific substitutions on the coumarin core could enhance its ability to inhibit pro-inflammatory cytokines in vitro .

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:

  • Formation of the coumarin core via Pechmann condensation.
  • Introduction of the thiazole ring through cyclization reactions.
  • Attachment of the sulfonamide group under controlled conditions to ensure high yield and purity.

The proposed mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors critical for microbial survival or cancer cell proliferation .

Comparison with Similar Compounds

Structural Features :

  • Coumarin core : The 2-oxo-2H-chromen-3-yl group contributes π-π stacking and hydrogen-bonding capabilities, critical for interactions with biological targets .
  • Thiazole ring : Serves as a rigid linker, enhancing metabolic stability compared to purely aliphatic chains .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin-thiazole hybrids are highly substituent-dependent. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name / ID (Reference) Substituents Melting Point (°C) Yield (%) Notable Bioactivity
Target Compound (hypothetical) N,N-Dimethylsulfamoyl Not reported Inferred 50–70% Predicted α-glucosidase inhibition
2-((4-Bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide 4-Bromophenyl 216–220 64 α-Glucosidase IC₅₀ = 0.1449 µM
4-(Diethylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide Diethylsulfamoyl, 4-nitrophenyl Not reported Not reported Inferred enhanced solubility
2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide Chlorobenzamide Commercial Industrial scale Antimicrobial potential
N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide Not reported Not reported Structural simplicity, moderate activity

Key Observations :

Bioactivity : The presence of electron-withdrawing groups (e.g., bromophenyl in ) correlates with enhanced enzyme inhibition, likely due to improved target binding. The target compound’s dimethylsulfamoyl group may exhibit similar or superior effects compared to diethyl analogues (e.g., ), as smaller alkyl groups reduce steric hindrance.

Solubility and Stability : Sulfamoyl derivatives (e.g., ) generally show higher aqueous solubility than halogenated or alkylated analogues (e.g., ), attributed to the polar sulfonamide moiety.

Synthetic Accessibility : Yields for thiazole-coumarin hybrids vary widely (20–80%) depending on substituent complexity. The target compound’s synthesis likely mirrors moderate yields (~50–70%) seen in similar sulfamoyl derivatives .

Physicochemical Properties

  • Melting Points : Derivatives with rigid substituents (e.g., bromophenyl ) exhibit higher melting points (216–220°C) than flexible analogues (e.g., furan-2-carboxamide ), indicating stronger crystal packing.
  • Hydrogen Bonding : The sulfamoyl group in the target compound may form robust hydrogen-bond networks (as per graph set analysis ), improving crystallinity and stability.

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